REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:10]1(=O)[O:15][C:13](=[O:14])[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12>CN(C)C=O.C(OCC)C>[Cl:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[N:4]1[C:13](=[O:14])[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]2[C:10]1=[O:15]
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Name
|
|
Quantity
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12.65 g
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Type
|
reactant
|
Smiles
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ClC1=C(N)C=CC(=C1)I
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Name
|
|
Quantity
|
7.4 g
|
Type
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reactant
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Smiles
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C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The solution is heated
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Type
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TEMPERATURE
|
Details
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to reflux for 16 hours
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Duration
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16 h
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Type
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WASH
|
Details
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washed with brine
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Type
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CUSTOM
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Details
|
to yield a precipitate which
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Type
|
FILTRATION
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Details
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is filtered off
|
Type
|
WASH
|
Details
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washed with water and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)I)N1C(C=2C(C1=O)=CC=CC2)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |